molecular formula C12H16N4O4 B7828907 7-Deaza-2'-C-methyladenosine CAS No. 1001913-41-2

7-Deaza-2'-C-methyladenosine

Cat. No.: B7828907
CAS No.: 1001913-41-2
M. Wt: 280.28 g/mol
InChI Key: IRZRJANZDIOOIF-GAJNKVMBSA-N
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Description

7-Deaza-2’-C-methyladenosine is a modified nucleoside analog that has garnered significant attention due to its potent antiviral properties. Initially developed by Merck & Co. under the name MK-608, this compound was designed to target the RNA-dependent RNA polymerase of the hepatitis C virus. Despite promising results in preclinical studies, it did not succeed in clinical trials . its efficacy against other viruses, such as Zika virus and West Nile virus, has been well-documented .

Preparation Methods

The synthesis of 7-Deaza-2’-C-methyladenosine involves several steps. One common method includes the N-glycosylation of 6-chloro-7-deaza-7-iodopurine with perbenzoylated 2-methyl-ribose under Vorbrüggen conditions . This process requires careful control of reaction conditions to avoid the formation of by-products. Industrial production methods are not extensively documented, but the synthesis generally involves similar steps with optimization for large-scale production.

Chemical Reactions Analysis

7-Deaza-2’-C-methyladenosine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different oxidized forms of the nucleoside, while substitution can result in various analogs with modified antiviral properties.

Scientific Research Applications

7-Deaza-2’-C-methyladenosine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 7-Deaza-2’-C-methyladenosine include:

  • 2’-C-methylcytidine
  • Ribavirin
  • T-705 (Favipiravir)
  • T-1105

These compounds share similar antiviral mechanisms but differ in their specific targets and efficacy. For example, while 7-Deaza-2’-C-methyladenosine is particularly effective against Zika virus and West Nile virus, other nucleoside analogs like ribavirin have broader antiviral activity .

Properties

IUPAC Name

(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4/c1-12(19)8(18)7(4-17)20-11(12)16-3-2-6-9(13)14-5-15-10(6)16/h2-3,5,7-8,11,17-19H,4H2,1H3,(H2,13,14,15)/t7-,8-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZRJANZDIOOIF-GAJNKVMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963208
Record name 7-Deaza-2′-C-methyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443642-29-3
Record name 7-Deaza-2′-C-methyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443642-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MK 0608
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443642293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Deaza-2′-C-methyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-0608
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRR62J6WEF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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